molecular formula C19H19ClN4 B11953658 3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride CAS No. 882864-73-5

3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride

Cat. No.: B11953658
CAS No.: 882864-73-5
M. Wt: 338.8 g/mol
InChI Key: WBLRKFPJIJAEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazoloquinoline core . The reaction mixture is then poured into cold water to precipitate the product, which is filtered, washed, and recrystallized from aqueous methanol .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions and the use of solid acid catalysts like amorphous carbon-supported sulfonic acid. These methods offer advantages such as operational simplicity, room temperature conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

882864-73-5

Molecular Formula

C19H19ClN4

Molecular Weight

338.8 g/mol

IUPAC Name

3-methyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C19H18N4.ClH/c1-13-17-18(20-12-11-14-7-3-2-4-8-14)15-9-5-6-10-16(15)21-19(17)23-22-13;/h2-10H,11-12H2,1H3,(H2,20,21,22,23);1H

InChI Key

WBLRKFPJIJAEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC=CC3=NC2=NN1)NCCC4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.